meso-Tetra(4-carboxyphenyl)porphine chemical structure and properties
meso-Tetra(4-carboxyphenyl)porphine chemical structure and properties
An In-depth Technical Guide to meso-Tetra(4-carboxyphenyl)porphine (TCPP)
Introduction
Meso-tetra(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin derivative distinguished by four carboxyphenyl groups located at the meso positions of its central porphyrin core.[1] This unique structure provides convenient points for further chemical modification, making TCPP a highly versatile building block in supramolecular chemistry and materials science.[1] Its robust structure and functional groups make it a critical component in the synthesis of advanced materials like metal-organic frameworks (MOFs).[1][2] For researchers and professionals in drug development, TCPP is of particular interest due to its application as a photosensitizer in photodynamic therapy (PDT), as an imaging agent, and as a foundational structure for creating novel metallodrugs.[1][3]
Chemical Structure and Properties
TCPP is an aromatic macrocycle composed of four pyrrole-type rings linked by methine bridges, with a carboxyphenyl group attached to each bridge.[2] This structure gives it its characteristic photophysical properties and the ability to chelate various metal ions within its core.[1]
Structure: The chemical structure consists of a porphine (B87208) ring with four 4-carboxyphenyl groups attached at the 5, 10, 15, and 20 (meso) positions.[3]
Quantitative Data Summary
The physical, chemical, and spectroscopic properties of TCPP are summarized in the tables below.
Table 1: General Properties of meso-Tetra(4-carboxyphenyl)porphine (TCPP)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 14609-54-2 | [3][4] |
| Molecular Formula | C₄₈H₃₀N₄O₈ | [3][4] |
| Molecular Weight | 790.77 g/mol | [3][4] |
| Appearance | Dark purple to black powder | [2][5] |
| Melting Point | >300 °C | [5][6] |
| Solubility | Highly soluble in polar organic solvents (DMF, DMSO) | [3][7] |
| Storage | Room temperature, sealed in dry, dark place |[4][5] |
Table 2: Spectroscopic Properties of TCPP
| Spectroscopic Property | Wavelength (nm) | Solvent/Conditions | Reference(s) |
|---|---|---|---|
| UV-Vis Soret Band | ~420 nm | DMF, Ethanol (B145695) | [8][9][10] |
| UV-Vis Q-Bands | Four distinct bands in the 500-700 nm range | DMF, Ethanol | [8][9] |
| Fluorescence Emission | Typically ranges from 470 to 500 nm | Aqueous Medium |[11] |
Synthesis and Purification
The most common methods for synthesizing TCPP are the Lindsey and Adler-Longo syntheses, which involve the condensation of pyrrole (B145914) with 4-carboxybenzaldehyde.[1][8] The Adler-Longo method is a one-pot reaction performed at high temperatures, while the Lindsey synthesis is a two-step process conducted at room temperature under high dilution.[8]
Table 3: Comparison of TCPP Synthesis Methods
| Feature | Adler-Longo Method | Lindsey Method | Reference(s) |
|---|---|---|---|
| Reaction Type | One-pot | Two-step (Condensation, then Oxidation) | [8] |
| Temperature | Reflux (~141°C in propionic acid) | Room temperature | [8] |
| Reactant Concentration | Higher concentrations | High dilution (~10 mM) | [8] |
| Typical Yield | 10-30% | 10-60% | [8] |
| Advantages | Simple, suitable for large scale | Higher yields, compatible with sensitive aldehydes | [8] |
| Disadvantages | Lower yields, formation of tar-like byproducts | Requires high dilution and an inert atmosphere |[8] |
Experimental Workflow: Synthesis and Purification
The general workflow for producing high-purity TCPP involves synthesis via the Adler-Longo method followed by a multi-step purification process.
Applications in Research and Drug Development
Photodynamic Therapy (PDT)
TCPP is a highly effective photosensitizer used in photodynamic therapy, a treatment modality for cancer and other diseases.[1][12] When activated by light of a specific wavelength, TCPP transfers energy to molecular oxygen (O₂) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[13][14] This singlet oxygen induces localized cell death in targeted tissues.[1] The process is known as a Type II photochemical mechanism.[14]
Metal-Organic Frameworks (MOFs)
The carboxylic acid groups of TCPP make it an excellent organic ligand for constructing porous, crystalline materials known as metal-organic frameworks (MOFs).[1][3] These materials are synthesized by coordinating TCPP with metal ions (like Zr⁴⁺ or Zn²⁺) and have applications in gas storage, separation, and catalysis.[2][3]
Other Applications
TCPP and its derivatives are also explored for their use in:
-
Sensors: For detecting ions like Ni(II) and for DNA methylation analysis.[4][15]
-
Catalysis: As a catalyst in degradation reactions when irradiated with light.[7][15]
-
Solar Energy Conversion: Used as a photosensitizer on TiO₂ nanoparticles.[4]
Experimental Protocols
Protocol 1: Synthesis of TCPP (Adler-Longo Method)
This protocol describes a common one-pot synthesis of TCPP.[8][9]
Materials:
-
4-Carboxybenzaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Methodology:
-
Combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio within a flask open to the atmosphere.[8]
-
Heat the mixture to reflux (approximately 141°C) using a heating mantle.[8]
-
Maintain the reflux for 30-60 minutes. The solution will turn very dark, and progress can be monitored via thin-layer chromatography (TLC).[2][8]
-
After the reaction is complete, allow the mixture to cool to room temperature.[8]
-
Further cool the flask in an ice bath or freezer to maximize the precipitation of the crude product.[8]
-
Collect the resulting purple solid by filtration. This is the crude TCPP.[2][8]
Protocol 2: Purification of Crude TCPP
This protocol outlines the general procedure for purifying the crude TCPP solid obtained from synthesis.[1]
Materials:
-
Crude TCPP solid
-
Distilled water
-
Methanol or Ethanol
-
Filtration apparatus
-
Vacuum oven or desiccator
Methodology:
-
Transfer the crude TCPP solid to a filter funnel.[1]
-
Wash the solid thoroughly with warm distilled water to remove the high-boiling propionic acid solvent.[1][2]
-
Follow the water wash with a comprehensive rinse using methanol or ethanol to remove remaining organic impurities.[1][2]
-
Continue washing until the filtrate runs clear, indicating that most impurities have been removed.[1]
-
Dry the purified purple TCPP solid under vacuum or by air drying to obtain the final product.[1]
-
Purity can be confirmed using techniques like UV-Vis spectroscopy, which should show a sharp Soret band around 420 nm and four distinct Q-bands, and mass spectrometry to confirm the molecular weight.[8]
Protocol 3: General Procedure for Evaluating In Vitro Photodynamic Activity
This protocol provides a framework for assessing the photocytotoxicity of TCPP on cancer cell lines.
Materials:
-
Cell culture medium and supplements
-
TCPP (dissolved in a suitable solvent like DMSO and diluted in medium)
-
Phosphate-buffered saline (PBS)
-
Light source with a specific wavelength for activation
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Fluorospectrophotometer for uptake analysis
Methodology:
-
Cell Culture: Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Incubation with TCPP: Seed cells in appropriate plates. After adherence, treat the cells with varying concentrations of TCPP and incubate for a set period (e.g., 1-24 hours) to allow for cellular uptake.[17]
-
Cellular Uptake Analysis: Analyze the amount of TCPP taken up by the cells using fluorospectrophotometry.[17]
-
Irradiation: After incubation, wash the cells with PBS to remove any free TCPP. Add fresh medium and expose the cells to a light source at a specific wavelength corresponding to TCPP's absorption band for a defined duration.
-
Post-Irradiation Incubation: Return the cells to the incubator for a period (e.g., 24-48 hours) to allow for the induction of cell death.
-
Cell Viability Assessment: Measure cell viability using a standard assay to determine the photocytotoxicity of the TCPP treatment. Compare results to control groups (no TCPP, no light, and TCPP without light).
Conclusion
Meso-tetra(4-carboxyphenyl)porphine is a fundamentally important molecule with a broad range of applications, from advanced materials to medicine. Its well-defined structure, accessible synthesis, and versatile chemical functionality ensure its continued relevance in scientific research. For professionals in drug development, TCPP's proven efficacy as a photosensitizer in photodynamic therapy provides a robust platform for designing next-generation cancer treatments and targeted therapies. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize TCPP in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. meso-Tetra(4-carboxyphenyl)porphine | 14609-54-2 | Benchchem [benchchem.com]
- 4. meso-Tetra(4-carboxyphenyl)porphine | [frontierspecialtychemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. meso-Tetra(4-carboxyphenyl)porphine | 14609-54-2 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meso-Tetra(4-carboxyphenyl)porphine | 14609-54-2 [chemicalbook.com]
- 16. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
